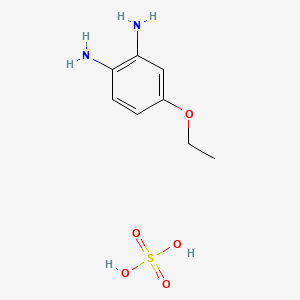
2-(3,5-Dimethylphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of butanoic acid derivatives, such as “this compound”, has been studied. Density functional theory (DFT) calculations were utilized for the molecular design of the four new butanoic acid derivatives at B3LYP/6-31+G(d) level of theory . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .Chemical Reactions Analysis
The esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .Applications De Recherche Scientifique
Antioxidant Properties
Research has shown that compounds structurally related to 2-(3,5-Dimethylphenoxy)butanoic acid have significant antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) synthesized compounds where butanoic acid was a key component and evaluated their antioxidant activity. The study found that these compounds exhibited notable antioxidant activities, highlighting the potential of this compound in antioxidant applications (Dmitro V. Dovbnya et al., 2022).
Photolabile Hydrophobic Molecules
This compound and its derivatives have been used to create photolabile hydrophobic molecules. Mubarak Ali et al. (2012) demonstrated the use of a similar compound in the optical gating of nanofluidic devices. This application is significant in the development of light-induced controlled release, sensing, and information processing technologies (Mubarak Ali et al., 2012).
Solar Cell Applications
In the field of solar energy, derivatives of this compound have been explored for their potential in solar cell applications. Sanghoon Kim et al. (2006) worked on novel organic sensitizers, where butanoic acid derivatives played a crucial role in achieving high efficiency in solar cell applications. This suggests that this compound could be valuable in the development of more efficient solar cells (Sanghoon Kim et al., 2006).
Potential in Genetic Toxicity Research
The compound has also been implicated in genetic toxicity research. J. Charles et al. (2000) evaluated the genetic toxicity of a herbicide, 4-(2,4-dichlorophenoxy)butyric acid, which is structurally similar to this compound. The study focused on understanding the genotoxic potential of this compound, suggesting that derivatives of this compound might be important in toxicity and safety studies (J. Charles et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWDKOEAHBYQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589730 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-79-8 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)


![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
